An In-depth Technical Guide to 4-Bromo-2-nitroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromo-2-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitroaniline is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including dyes and pharmaceuticals.[1][2] Its unique molecular architecture, featuring a "push-pull" system of electron-donating and electron-withdrawing groups, imparts specific reactivity and properties that are of significant interest in organic chemistry.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 4-Bromo-2-nitroaniline.
Chemical and Physical Properties
4-Bromo-2-nitroaniline is a yellow to light brown crystalline solid at room temperature.[4] It is stable under normal storage conditions.[1][5] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 217.02 g/mol | [1][3] |
| Appearance | Yellow to orange crystalline solid/powder | [1][4][6] |
| Melting Point | 110-113 °C | [7][8] |
| Boiling Point | 308.7 °C at 760 mmHg | [2][7][8] |
| Density | 1.812 g/cm³ | [2][8] |
| Solubility | Sparingly soluble in water (0.39 g/L at 25 °C).[4] Soluble in organic solvents like ethanol (B145695) and acetone.[1] | [1][4] |
| pKa | -1.05 ± 0.10 (Predicted) | [4] |
| Flash Point | 140.5 °C | [7][8] |
| Refractive Index | 1.669 | [7] |
Structural Information
The structure of 4-Bromo-2-nitroaniline consists of a benzene (B151609) ring substituted with a bromine atom, a nitro group, and an amino group. The interplay of the electron-donating amino group and the electron-withdrawing nitro group and bromine atom creates a unique electronic environment on the aromatic ring.[3]
| Identifier | String | Reference(s) |
| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])N | [4][9] |
| InChI | InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | [4][9] |
| InChIKey | ZCWBZRBJSPWUPG-UHFFFAOYSA-N | [3][4] |
| CAS Number | 875-51-4 | [1][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Bromo-2-nitroaniline.
| Technique | Description | Reference(s) |
| ¹³C NMR | Spectra are available for the characterization of the carbon framework. | [9][10] |
| Mass Spec (GC) | The mass spectrum shows characteristic peaks for the molecular ion. The top peak is observed at m/z 216, with a second prominent peak at m/z 218 due to the bromine isotopes. Another significant peak is at m/z 170. | [9][10] |
| FTIR | The infrared spectrum provides information about the functional groups present in the molecule. | [9][10] |
| Raman | Raman spectra are also available for this compound. | [9][10] |
Experimental Protocols: Synthesis
The synthesis of 4-Bromo-2-nitroaniline can be achieved through several routes, most commonly starting from either aniline (B41778) or 2-nitroaniline (B44862).[3]
Synthesis from Aniline
This method involves a multi-step process that includes protection of the amino group, followed by bromination and nitration, and finally deprotection.[3][11]
Experimental Workflow:
Caption: Synthesis of 4-Bromo-2-nitroaniline from Aniline.
Detailed Protocol:
-
Acetylation of Aniline: In a 25-mL Erlenmeyer flask, place 465 mg (5 mmol) of aniline, 12 mL of water, and 0.5 mL of concentrated hydrochloric acid. Swirl the mixture to dissolve the aniline. Prepare a solution of 750 mg of sodium acetate (B1210297) trihydrate in 2 mL of water for the next step.[11]
-
Bromination of Acetanilide: Dissolve the slightly moist acetanilide from the previous step in 4 mL of glacial acetic acid in a 25-mL Erlenmeyer flask. Add 1.6 g of pyridinium (B92312) bromide perbromide, mix the contents, and heat in a 60°C water bath for 10 minutes. Add fifteen milliliters of water along with 2 mL of saturated sodium bisulfite solution. If the orange color persists, add another milliliter of saturated sodium bisulfite solution. After mixing, cool the flask in an ice bath for 5 minutes.[11]
-
Nitration of p-Bromoacetanilide: In a 25-x 150-mm test tube, dissolve the p-bromoacetanilide in 6 mL of concentrated sulfuric acid (with slight heating if necessary). Add a stirring bar and stir the solution in an ice bath. Prepare a nitrating mixture of 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid and cool it in the ice bath. Add this nitrating mixture to the bromoacetanilide (B25293) solution at a rate of one drop every 10 seconds while stirring in the ice bath. After the addition is complete, stir the mixture for another 15 minutes in the ice bath and then pour it into 40 mL of ice water with mixing.[11]
-
Hydrolysis of 4-Bromo-2-nitroacetanilide: Place the moist 4-bromo-2-nitroacetanilide in a 20 x 150-mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid. Add boiling chips and gently reflux the mixture for 10 minutes. After hydrolysis, pour the reaction mixture with mixing into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium (B1175870) hydroxide (B78521). If the mixture is not basic, add more concentrated ammonium hydroxide to make it basic.[11]
Synthesis from 2-Nitroaniline
A more direct route involves the bromination of 2-nitroaniline.[3]
Experimental Workflow:
Caption: Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline.
Detailed Protocol:
-
In a 500mL four-neck flask, add a 15% potassium bromide solution (273.5g, 0.52mol).[2]
-
Slowly add 98% sulfuric acid (48.5g, 0.485mol) and stir for 30 minutes.[2]
-
Add 2-nitroaniline (88g, 0.481mol) and heat the mixture to 35°C.[2]
-
Slowly add a prepared 30% sodium chlorate (B79027) solution (54g, 0.152mol) dropwise, maintaining the temperature for 30 minutes.[2]
-
Heat the mixture to 75°C and maintain it for 2 hours.[2]
-
Cool the mixture to room temperature and filter.[2]
-
Wash the filter cake with water until the pH is between 5 and 8, and then dry to obtain the pale yellow 4-Bromo-2-nitroaniline.[2]
Applications in Research and Development
4-Bromo-2-nitroaniline is a valuable building block in organic synthesis. It is primarily used as an intermediate in the production of dyes, pigments, and various pharmaceutical compounds.[1] Its functional groups allow for a variety of chemical transformations, making it a key starting material for more complex molecules.
Safety and Handling
4-Bromo-2-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5][8]
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][14] Store in the dark.[14]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor.
-
References
- 1. nbinnochem.com [nbinnochem.com]
- 2. Page loading... [guidechem.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Bromo-2-nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. 4-Bromo-2-Nitroaniline, CAS No. 875-51-4 - iChemical [ichemical.com]
- 9. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 12. chemicalbook.com [chemicalbook.com]
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